![molecular formula C16H22BrNO2 B3024263 Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate CAS No. 769944-73-2](/img/structure/B3024263.png)
Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 769944-73-2 . It has a molecular weight of 340.26 and a linear formula of C16H22BrNO2 . It is a white to yellow solid .
Molecular Structure Analysis
The linear formula of Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate is C16H22BrNO2 . This indicates that the molecule is composed of 16 carbon atoms, 22 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate is a white to yellow solid . It has a molecular weight of 340.26 . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate, focusing on six unique fields:
Pharmaceutical Intermediates
Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of the piperidine ring, which is a common motif in many drugs. This compound is particularly useful in the development of drugs targeting the central nervous system, such as antipsychotics and antidepressants .
Poly (ADP-ribose) Polymerase (PARP) Inhibitors
This compound serves as an intermediate in the synthesis of PARP inhibitors, such as Niraparib. PARP inhibitors are a class of drugs used in cancer therapy, particularly for treating BRCA-mutated cancers. They work by inhibiting the PARP enzyme, which helps repair DNA damage in cells, thereby promoting cancer cell death .
Chemical Research and Development
In chemical research, Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its bromophenyl group allows for further functionalization through various chemical reactions, making it a versatile starting material for the development of new chemical entities .
Organic Synthesis
This compound is valuable in organic synthesis due to its stability and reactivity. It can be used to create a variety of derivatives through substitution reactions, which are essential in the synthesis of complex organic molecules. Researchers utilize it to explore new synthetic pathways and develop novel compounds with potential applications in various industries .
Material Science
In material science, Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate is used in the development of new materials with unique properties. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. This application is particularly relevant in the creation of advanced composites and coatings .
Biological Studies
The compound is also employed in biological studies to investigate its effects on various biological systems. Researchers study its interactions with proteins, enzymes, and other biomolecules to understand its potential as a therapeutic agent. These studies help in elucidating the mechanisms of action and identifying potential side effects .
Mechanism of Action
Target of Action
Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate is an intermediate of Niraparib , a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
As a PARP inhibitor, Niraparib, and by extension, Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate, works by blocking the action of PARP proteins. This prevents the repair of DNA damage in cancer cells, leading to cell death .
Biochemical Pathways
The compound’s action on the PARP proteins affects the DNA repair pathway. When the DNA repair mechanism is inhibited, cancer cells are unable to repair their DNA damage, leading to cell death .
Result of Action
The inhibition of PARP proteins leads to an accumulation of DNA damage in cancer cells. This DNA damage triggers cell death, reducing the number of cancer cells and potentially slowing the progression of the disease .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . This indicates that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-4-5-13(11-18)12-6-8-14(17)9-7-12/h6-9,13H,4-5,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSHWNCUNYWQBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676734 | |
Record name | tert-Butyl 3-(4-bromophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate | |
CAS RN |
769944-73-2 | |
Record name | tert-Butyl 3-(4-bromophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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